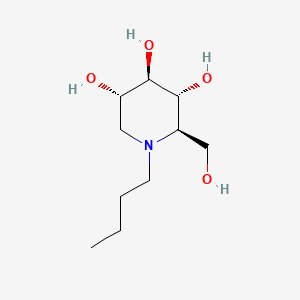

2,5-Anhydro-2,5-imino-D-glucitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, more commonly known as 1-Deoxynojirimycin (DNJ), is a potent alpha-glucosidase inhibitor with a growing portfolio of therapeutic applications.[1][2] As an iminosugar, its structure mimics that of D-glucose, with a nitrogen atom replacing the endocyclic oxygen.[3] This structural analogy allows it to competitively inhibit key enzymes involved in carbohydrate metabolism and glycoprotein processing.[3][4] This technical guide provides a comprehensive overview of the fundamental properties of DNJ, including its physicochemical characteristics, biological activities, and mechanisms of action, with a focus on its role in relevant signaling pathways. Detailed experimental protocols for its extraction, quantification, and in vitro evaluation are also presented to facilitate further research and development.

Core Properties of 1-Deoxynojirimycin (DNJ)

DNJ is a polyhydroxylated piperidine alkaloid found in various plants, notably mulberry leaves (Morus alba), and is also produced by several microorganisms, including Bacillus and Streptomyces species.[1][2] Its biological activity stems from its ability to act as a competitive inhibitor of α-glucosidases.[4]

Physicochemical Properties

The fundamental physical and chemical properties of DNJ are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | [2] |

| Synonyms | 1-Deoxynojirimycin, DNJ, Moranoline, Duvoglustat | [2][3] |

| Molecular Formula | C₆H₁₃NO₄ | [2] |

| Molar Mass | 163.17 g/mol | [2][5] |

| Melting Point | 195-196 °C | [6] |

| Solubility | Soluble in water, DMSO, and methanol. | [6][7] |

| LogP | -1.8 to -2.3 | [5] |

Biological Activities

DNJ exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development.

| Biological Activity | Description | Reference(s) |

| Antihyperglycemic | Inhibits intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial blood glucose levels. | [3] |

| Antiviral | Interferes with the processing of N-linked glycoproteins on viral envelopes, which is crucial for viral infectivity. | [1] |

| Anti-obesity | May suppress adipogenesis through modulation of signaling pathways like ERK1/2 and PPAR. | [1] |

| Anticancer | Has been shown to reduce invasion and migration of certain cancer cells and can induce apoptosis or necrosis. | [8] |

| Anti-inflammatory | Exhibits anti-inflammatory properties. | [9] |

| Antioxidant | Can enhance the activity of antioxidant enzymes and modulate pathways involved in oxidative stress response. | [10] |

Quantitative Biological Data

The inhibitory potency of DNJ against various enzymes is a key aspect of its biological function. The following tables summarize important quantitative data from various studies.

Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| α-Glucosidase (yeast) | 30.0 ± 0.60 - 222.4 ± 0.50 | 10 - 150 | Competitive | [4] |

| α-Glucosidase I | Micromolar range | - | - | [11] |

| α-Glucosidase II | Micromolar range | - | - | [11] |

| β-Glucosidase | 71 | - | - | [12] |

| Maltase | 1500 ± 100 | - | Mixed-type | [9] |

| Sucrase | - | - | - | [3] |

| α-Amylase | - | - | - | [9] |

In Vitro Cellular Activity

| Cell Line | Assay | Concentration | Effect | Reference(s) |

| IEC-6 | N-linked oligosaccharide formation | 5 mM | Reduction in formation | [12] |

| CEM | HIV-1 envelope-mediated fusion | 2 mM | Inhibition | [12] |

| B16/F10 melanoma | Invasion and migration | 1-100 µg/ml | Reduction | [12] |

| ACP02 (gastric adenocarcinoma) | Cell Viability (72h) | IC₅₀ observed | Necrosis | [8] |

| A172 (glioblastoma) | Cell Viability (72h) | IC₅₀ observed | Apoptosis | [8] |

| MRC5 (normal fibroblast) | Cell Viability (72h) | 0.5 - 18 mM | No notable reduction | [8] |

| INS-1 (pancreatic beta-cells) | Cell Proliferation & Insulin Secretion | 10 µM | Attenuation of high glucose-induced dysfunction | [13] |

Key Signaling Pathways Modulated by DNJ

DNJ's biological effects are mediated through its influence on critical cellular signaling pathways.

PI3K/AKT Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[6][14] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[14]

NRF2/ARE Antioxidant Pathway

DNJ can also attenuate oxidative stress by activating the NRF2 signaling pathway.[10] Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1. Oxidative stress or induction by molecules like DNJ leads to the dissociation of NRF2 from KEAP1, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and OGG1.[10][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DNJ.

Extraction of DNJ from Mulberry Leaves

This protocol outlines a common method for extracting DNJ from dried mulberry leaves.

Methodology:

-

Sample Preparation: Dried mulberry leaves are ground into a fine powder.

-

Extraction: The powder is mixed with 0.05 M HCl at a specified ratio (e.g., 1:282, w/v). The mixture is incubated in a warm water bath (e.g., 72.9°C) for an optimized duration (e.g., 3 hours and 18 minutes).[16]

-

Centrifugation: The mixture is centrifuged at high speed (e.g., 10,785 x g) for 10 minutes to pellet the solid material.[16]

-

Filtration: The resulting supernatant is collected and vacuum-filtered to remove any remaining particulate matter.[16]

-

pH Adjustment: The filtered extract is diluted with water, and the pH is adjusted to 8.0.[16] The resulting solution is the crude DNJ extract, which can be further purified or used for derivatization and quantification.

Quantification of DNJ by HPLC

A common method for quantifying DNJ involves pre-column derivatization followed by reverse-phase HPLC.

Reagents:

-

DNJ extract or standard solution

-

0.4 M Potassium borate buffer (pH 8.5)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile

-

1 M Glycine

-

1% Acetic acid

-

Mobile Phase: Methanol - 0.5% glacial acetic acid (45:55, v/v) or Acetonitrile - 0.1% aqueous acetic acid (55:45, v/v)[17][18]

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Derivatization: Mix 100 µL of the DNJ extract with 100 µL of 0.4 M potassium borate buffer (pH 8.5) and 200 µL of FMOC-Cl solution.[17]

-

Incubate the mixture in a water bath at 20°C for 20 minutes.[17]

-

Reaction Termination: Add 100 µL of 1 M glycine to quench the excess FMOC-Cl.[17]

-

Stabilization: Add 100 µL of 1% acetic acid to stabilize the DNJ-FMOC derivative.[17]

-

Dilution and Filtration: Dilute the mixture with 400 µL of distilled water and filter through a 0.22 µm syringe filter.[17]

-

HPLC Analysis: Inject an aliquot (e.g., 20 µL) into the HPLC system.[17] Separation is achieved on a C18 column with the specified mobile phase at a flow rate of 1.0 mL/min.[17] Detection is typically performed at 254 nm (UV).[17]

-

Quantification: A calibration curve is generated using DNJ standards of known concentrations to quantify the amount of DNJ in the samples.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of DNJ against α-glucosidase.

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM)

-

0.1 M Potassium phosphate buffer (pH 6.8)

-

DNJ solutions of varying concentrations

-

0.1 M Sodium carbonate solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells and 50 µL of varying concentrations of DNJ to the test wells.

-

Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells except for the sample blanks. Add 50 µL of buffer to the sample blank wells.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).[19]

-

Reaction Initiation: Add 50 µL of the pNPG solution to all wells to start the reaction.[19]

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[19]

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value is then determined from a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of DNJ on the viability of adherent cells.

Reagents:

-

Adherent cell line of interest

-

Complete cell culture medium

-

DNJ stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]

-

Treatment: Prepare serial dilutions of DNJ in complete culture medium. Remove the old medium from the cells and replace it with the DNJ-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19] The absorbance is proportional to the number of viable cells.

Conclusion

This compound (1-Deoxynojirimycin) is a multifaceted iminosugar with significant therapeutic potential. Its well-characterized role as an alpha-glucosidase inhibitor forms the basis of its antihyperglycemic effects. Furthermore, ongoing research continues to unveil its broader biological activities, including antiviral, anti-obesity, and anticancer properties, which are linked to its ability to modulate key cellular signaling pathways such as PI3K/AKT and NRF2. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the properties and applications of this promising natural compound. As our understanding of its molecular mechanisms deepens, so too will the opportunities for its development into novel therapeutic agents for a range of diseases.

References

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxynojirimycin | C6H13NO4 | CID 29435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. frontiersin.org [frontiersin.org]

- 9. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved 1-Deoxynojirimycin (DNJ) production in mulberry leaves fermented by microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]

- 19. benchchem.com [benchchem.com]

The Core Mechanism of Action of 2,5-Anhydro-2,5-imino-D-glucitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine, is a notable iminosugar with significant biological activity. As a structural mimic of monosaccharides, its primary mechanism of action is the competitive inhibition of glycosidases. This guide delves into the core mechanisms through which this compound exerts its effects, with a particular focus on its role as a pharmacological chaperone for lysosomal storage disorders, specifically Gaucher disease. We will explore its inhibitory effects on target enzymes, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. This structural alteration allows them to act as potent and specific inhibitors of glycosidases and glycosyltransferases, enzymes crucial for a myriad of biological processes. This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a five-membered iminosugar that has garnered considerable interest for its therapeutic potential. Its ability to act as a pharmacological chaperone for misfolded mutant enzymes has positioned it as a promising candidate for the treatment of genetic disorders such as Gaucher disease.

Primary Mechanism of Action: Glycosidase Inhibition

The core mechanism of action of this compound lies in its ability to competitively inhibit various glycosidases. By mimicking the transition state of the natural substrate, it binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives has been quantified against several glycosidases, with a significant focus on β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.

| Compound | Target Enzyme | Enzyme Source | Inhibition Constant (IC₅₀) | Reference |

| This compound analogue 1 | Wild-type Glucocerebrosidase (Cerezyme) | Recombinant | 507 µM | [1] |

| This compound analogue 2 | Wild-type Glucocerebrosidase (Cerezyme) | Recombinant | 393 µM | [1] |

Pharmacological Chaperone Activity in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). Many of these mutations result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation, rather than trafficking to the lysosome where it is needed to break down its substrate, glucosylceramide.

This compound and its derivatives can act as pharmacological chaperones. These small molecules bind to the misfolded mutant GCase in the ER, stabilizing its conformation and allowing it to pass the ER's quality control system. The correctly folded enzyme can then be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the restored GCase can perform its catalytic function.

Chaperoning Efficacy Data

The effectiveness of these compounds as pharmacological chaperones has been demonstrated in patient-derived fibroblast cell lines harboring specific GCase mutations.

| Compound | Cell Line (GCase Mutation) | Concentration for Max. Activity | Fold Increase in GC Activity | Reference |

| This compound analogue 1 | N370S | 30 µM | 2.2 | [1] |

| N-octyl this compound | N370S | 15-30 µM | 1.45-1.55 | [1] |

Modulation of Cellular Signaling Pathways

The primary signaling pathway implicated in the mechanism of action of pharmacological chaperones like this compound is the Unfolded Protein Response (UPR) . The accumulation of misfolded proteins in the ER, a condition known as ER stress, activates the UPR. The UPR aims to restore ER homeostasis by upregulating the expression of molecular chaperones and folding enzymes, and by attenuating overall protein synthesis.

Pharmacological chaperones assist in the proper folding of mutant proteins, thereby reducing the load of misfolded proteins in the ER and alleviating ER stress. This, in turn, modulates the UPR signaling cascade. The three main branches of the UPR are initiated by the sensors:

-

PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global protein translation.

-

IRE1 (Inositol-requiring enzyme 1): Mediates the splicing of XBP1 mRNA, leading to the transcription of UPR target genes.

-

ATF6 (Activating transcription factor 6): Translocates to the Golgi, where it is cleaved to become an active transcription factor for UPR genes.

By stabilizing mutant GCase, this compound helps to reduce the activation of these UPR branches that would otherwise lead to the degradation of the misfolded enzyme and potentially apoptosis.

Experimental Protocols

Synthesis of this compound

Representative Synthesis Workflow:

A more detailed, practical synthesis for a related compound, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), from L-sorbose has been described and involves the following steps:

-

Protection of Hydroxyl Groups: Protection of the hydroxyl groups of the starting sugar that are not involved in the reaction.

-

Activation of the C5 Hydroxyl Group: Conversion of the C5 hydroxyl group into a good leaving group, for example, by mesylation or tosylation.

-

Introduction of the Nitrogen Moiety: Nucleophilic substitution of the leaving group with an azide anion (N₃⁻).

-

Reduction of the Azide and Intramolecular Cyclization: Reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring.

-

Deprotection: Removal of the protecting groups to yield the final iminosugar.

Glucocerebrosidase Inhibition Assay (IC₅₀ Determination)

The following protocol is based on the methodology used to determine the IC₅₀ values of this compound derivatives against recombinant human glucocerebrosidase (Cerezyme).

Materials:

-

Recombinant human glucocerebrosidase (Cerezyme)

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) as a fluorogenic substrate

-

Citrate-phosphate buffer (pH 5.5) containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100

-

This compound or its derivatives at various concentrations

-

Glycine-NaOH buffer (0.2 M, pH 10.7) to stop the reaction

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a solution of GCase in the citrate-phosphate buffer.

-

In the wells of a 96-well plate, add the GCase solution.

-

Add various concentrations of the inhibitor (this compound) to the wells. A control well with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the glycine-NaOH buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound exemplifies the therapeutic potential of iminosugars. Its primary mechanism as a competitive glycosidase inhibitor is leveraged to function as a pharmacological chaperone, offering a promising strategy for treating lysosomal storage disorders like Gaucher disease. By stabilizing misfolded mutant enzymes, it facilitates their proper trafficking and restores a degree of enzymatic function, thereby alleviating the underlying cellular pathology. The modulation of the unfolded protein response is a key consequence of this chaperoning activity. Further research into the specific interactions with a broader range of glycosidases and a more detailed elucidation of its effects on UPR signaling components will undoubtedly pave the way for the development of more potent and selective iminosugar-based therapeutics.

References

2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide to its Function as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a potent inhibitor of various glycosidases. As a structural mimic of the natural substrate, this iminosugar interferes with the enzymatic cleavage of glycosidic bonds, a fundamental process in various physiological and pathological conditions. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, synthesis, and its application as a pharmacological chaperone in lysosomal storage disorders such as Gaucher disease. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development efforts in this area.

Introduction

Iminosugars are a class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification often leads to a higher affinity for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] this compound is a polyhydroxylated pyrrolidine that has demonstrated significant inhibitory activity against several α- and β-glucosidases.[2] Its ability to act as a competitive inhibitor has made it a valuable tool in glycobiology research and a promising candidate for therapeutic development, particularly for diseases characterized by aberrant glycosidase activity.

One of the most significant applications of this compound and its derivatives is in the field of lysosomal storage disorders. In conditions like Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of its substrate, glucosylceramide.[3] this compound can act as a pharmacological chaperone, a small molecule that binds to and stabilizes misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their residual activity.[4]

Mechanism of Action

The inhibitory activity of this compound stems from its structural resemblance to the D-glucose moiety of natural glycosidase substrates. The protonated nitrogen atom at physiological pH mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage, allowing it to bind tightly to the active site of the enzyme. This competitive inhibition prevents the natural substrate from binding and being hydrolyzed.

In the context of Gaucher disease, specific mutations in the GBA1 gene lead to the misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[5] The ER has a stringent quality control system that identifies and targets misfolded proteins for degradation via the ER-associated degradation (ERAD) pathway.[6] this compound, acting as a pharmacological chaperone, binds to the misfolded GCase, stabilizing its conformation and allowing it to bypass the ER quality control machinery and be trafficked to the lysosome, where it can exert its catalytic activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are dependent on the specific enzyme and the assay conditions.

| Compound | Enzyme | Source | IC50 (µM) | Ki (nM) | Reference |

| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | - | Potent and specific inhibitor | - | [7][8] |

| 1-amino-1,2,5-trideoxy-2,5-imino-d-mannitol derivative with dansyl amide spacer | β-glucosidase | Agrobacterium sp. | - | Single-figure nanomolar range | [9][10] |

| Coumarin derivative of 2,5-dideoxy-2,5-imino-D-mannitol | β-glucosidase | Agrobacterium sp. | - | 1.2 | [9][11] |

Experimental Protocols

Synthesis of this compound (DGDP)

A practical, multigram-scale synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) has been reported from L-sorbose.[12] The final step of this synthesis is detailed below:

Reaction: Catalytic hydrogenation of 5-azido-5-deoxy-α-L-sorbopyranose.

Materials:

-

5-azido-5-deoxy-α-L-sorbopyranose

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diatomaceous earth

-

Parr apparatus or similar hydrogenation equipment

-

Round-bottom flask

-

Argon or Nitrogen gas supply

Procedure:

-

Place 5-azido-5-deoxy-α-L-sorbopyranose (e.g., 5.90 g, 28.7 mmol) in a round-bottom flask.

-

Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).

-

Dissolve the starting material in a 1:1 mixture of H₂O/MeOH.

-

Carefully add 10% Pd/C (e.g., 1 g) to the solution.

-

Transfer the solution to a Parr apparatus.

-

Pressurize the apparatus with hydrogen gas to 4 bar.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the catalyst on the filter pad repeatedly with MeOH.

-

Combine the filtrates and concentrate under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.[7]

α-Glucosidase Inhibition Assay

This spectrophotometric method is commonly used to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control (acarbose) in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of the test compound/control solution, and 50 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 4 mM) to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Glucosidase Inhibition Assay

A common method for assessing β-glucosidase inhibition utilizes esculin as a substrate in an agar plate-based assay.[1]

Materials:

-

β-Glucosidase

-

Esculin

-

Ferric chloride (FeCl₃) solution

-

Sodium acetate buffer (e.g., pH 5.0)

-

Agar

-

Test compound

-

Petri dishes

Procedure:

-

Prepare an enzyme-agar solution by dissolving agar in sodium acetate buffer, adding FeCl₃ solution, and then adding β-glucosidase at around 60°C.

-

Pour the solution into petri dishes and allow it to solidify.

-

Spot a small volume (e.g., 5 µL) of the test compound solution onto the surface of the agar.

-

Incubate the plates at room temperature for approximately 15 minutes to allow for enzyme-inhibitor interaction.

-

Overlay the agar with an esculin solution and incubate for another 30 minutes.

-

Observe the plates for the formation of a pale yellowish zone around the spot of the active inhibitor against a blackish-brown background. The blackish-brown color results from the reaction of esculetin (the product of esculin hydrolysis) with FeCl₃.[1]

Visualizations

Signaling Pathways

Caption: ER Quality Control Pathway for Glucocerebrosidase.

Experimental Workflow

Caption: Experimental Workflow for Glycosidase Inhibitor Evaluation.

Conclusion

This compound stands out as a versatile and potent glycosidase inhibitor with significant therapeutic potential. Its ability to act as a pharmacological chaperone for misfolded enzymes in lysosomal storage disorders like Gaucher disease highlights its importance in the development of novel therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic applications of this and related iminosugars. Future research may focus on the synthesis of derivatives with enhanced specificity and pharmacokinetic properties, as well as exploring its efficacy in a broader range of glycosidase-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unfolded protein response in Gaucher disease: from human to Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological chaperones as a potential therapeutic option in methylmalonic aciduria cblB type - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and biological evaluation of novel alpha-glucosidase inhibitors with in vivo antidiabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine classified as an iminosugar, is a molecule of significant interest in glycobiology and therapeutic development. As a structural mimic of monosaccharides, wherein the endocyclic oxygen is replaced by a nitrogen atom, it exhibits potent and specific inhibitory effects on various glycosidases and glycosyltransferases. This inhibitory action stems from its ability to mimic the transition state of glycosidic bond cleavage or formation, leading to a range of biological activities with therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its role as a glycosidase inhibitor, a pharmacological chaperone in lysosomal storage disorders, and its emerging potential in antiviral and anticancer applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Core Biological Activity: Glycosidase Inhibition

The primary mechanism underlying the biological effects of this compound is its competitive inhibition of glycosidases. These enzymes play crucial roles in a myriad of biological processes, including carbohydrate digestion, glycoprotein processing, and lysosomal catabolism. By interfering with these processes, this compound and its derivatives can modulate various physiological and pathological conditions.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While extensive data is available for various derivatives, the following tables summarize the known inhibitory activities.

Table 1: Glycosidase Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Enzyme Source | IC50 / Ki | Reference |

| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Not specified | Potent and specific inhibitor | [2] |

| N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitol | α-L-fucosidase | Not specified | Potent and specific inhibitor | [2] |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) derivatives with lipophilic amides at C-1 | β-glucosidase | Agrobacterium sp. | Nanomolar range (Ki) | [3] |

| 1-amino-1,2,5-trideoxy-2,5-imino-d-mannitol with dansyl chloride tag | β-glucosidase | Agrobacterium sp. | Single-digit nanomolar range (Ki) | [4] |

Note: Data for the parent compound, this compound, against a broad panel of glycosidases is limited in publicly available literature. The provided data highlights the potential of its derivatives as potent glycosidase inhibitors.

Therapeutic Applications

Pharmacological Chaperone for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily in macrophages.[5] this compound and its N-alkylated derivatives have emerged as promising pharmacological chaperones for Gaucher disease.[6] These small molecules bind to the active site of misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert its catalytic activity.[5]

Signaling Pathway of Pharmacological Chaperone Action in Gaucher Disease

Caption: Mechanism of this compound as a pharmacological chaperone for Gaucher disease.

Table 2: Pharmacological Chaperone Activity of this compound Analogs in Gaucher Disease Models

| Compound | Cell Line | Effect on GCase Activity | IC50 (against wild-type GCase) | Reference |

| Analog 1 (N-adamantanyl-4-((2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)butanamide) | N370S GC fibroblasts | 2.2-fold increase at 30 µM | 507 µM | [7] |

| Analog 2 (N-adamantanyl-3-((2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl)propanamide) | N370S GC fibroblasts | Poor chaperone activity | 393 µM | [7] |

| N-octyl this compound | N370S GC fibroblasts | 1.45-1.55-fold increase | Not specified | [7] |

Antiviral Activity

Iminosugars, as a class, have demonstrated broad-spectrum antiviral activity against enveloped viruses, including HIV, influenza, and dengue virus.[8][9] The mechanism of action is primarily attributed to the inhibition of host ER-resident α-glucosidases I and II. These enzymes are essential for the proper folding of viral glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles. While the broader class of iminosugars, including derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), has shown antiviral effects, specific quantitative data for the antiviral activity of this compound is an area for further investigation.[8][9]

Anticancer Potential

The altered metabolism of cancer cells, particularly their increased reliance on glucose and fructose, presents an opportunity for targeted therapies. The fructose transporter GLUT5 is overexpressed in various cancers.[10] Fructose analogs like 2,5-Anhydro-D-mannitol and its derivatives, including 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, can be recognized and transported by GLUT5.[10] This provides a strategy for the selective delivery of cytotoxic agents to cancer cells. Conjugating anticancer drugs to these fructose mimics can enhance their uptake by cancer cells, thereby increasing their efficacy and reducing off-target toxicity.[10][11] Additionally, some iminosugars have been shown to inhibit multidrug resistance efflux pumps, which is another attractive target in cancer therapy.

Experimental Protocols

Synthesis of this compound (DGDP)

This protocol describes the final step in the synthesis, which is the intramolecular reductive amination of 5-azido-5-deoxy-α-L-sorbopyranose.[1][8]

Materials:

-

5-azido-5-deoxy-α-L-sorbopyranose

-

Methanol (MeOH)

-

Water (H₂O)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Parr apparatus

-

Diatomaceous earth

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 5-azido-5-deoxy-α-L-sorbopyranose in a 1:1 mixture of H₂O and MeOH.

-

Carefully add 10% Pd/C to the solution.

-

Transfer the reaction mixture to a Parr apparatus.

-

Charge the apparatus with hydrogen gas to a pressure of 4 bar.

-

Stir the reaction at room temperature for 24 hours.

-

After 24 hours, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the catalyst repeatedly with MeOH.

-

Combine the filtrate and concentrate it under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.[1][8]

Glycosidase Inhibition Assay (General Protocol)

This protocol provides a general method for determining the inhibitory activity of this compound against a target glycosidase using a chromogenic substrate.

Materials:

-

Target glycosidase enzyme

-

Appropriate chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

-

This compound (inhibitor)

-

Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

-

Stop solution (e.g., sodium carbonate solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

-

Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

To determine the Ki value, kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Perform the glycosidase inhibition assay as described above, but with varying concentrations of both the substrate and this compound.

-

Measure the initial velocity (V₀) of the reaction for each combination of substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

The apparent Km (Km_app) for each inhibitor concentration can be determined from the x-intercept (-1/Km_app).

-

A secondary plot of Km_app versus inhibitor concentration [I] will yield a straight line.

-

The Ki can be calculated from the slope of this line (Slope = Km / Ki).

Experimental Workflow for Pharmacological Chaperone Evaluation

The following workflow outlines the key steps in identifying and validating a pharmacological chaperone for a target misfolded protein.

Caption: A generalized experimental workflow for the discovery and validation of pharmacological chaperones.

Conclusion

This compound is a versatile iminosugar with a range of biological activities primarily rooted in its ability to inhibit glycosidases. Its role as a pharmacological chaperone for Gaucher disease is a particularly promising therapeutic avenue, demonstrating the potential of this molecular scaffold to address protein misfolding diseases. While its direct antiviral and anticancer activities require further quantitative investigation, the existing data for its derivatives and the broader class of iminosugars suggest significant potential in these areas as well. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering continued exploration of the therapeutic potential of this compound and its analogs. Further research focused on elucidating the specific inhibitory profile of the parent compound and its in vivo efficacy will be crucial for translating its promising biological activities into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol (1-Deoxynojirimycin): From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, an iminosugar more commonly known as 1-Deoxynojirimycin (DNJ). It details its natural occurrence, with a focus on quantifiable sources. This document outlines detailed experimental protocols for its extraction, purification, and quantitative analysis. Furthermore, it delves into the molecular mechanisms of its primary biological activities, including its role as a potent α-glucosidase inhibitor and its influence on key cellular signaling pathways. Visual representations of these pathways are provided to facilitate a deeper understanding of its therapeutic potential in areas such as diabetes and viral infections.

Introduction

This compound, or 1-Deoxynojirimycin (DNJ), is a polyhydroxylated piperidine alkaloid, structurally analogous to glucose, where the ring oxygen is replaced by a nitrogen atom. This structural mimicry is the basis for its significant biological activities, most notably the competitive inhibition of α-glucosidase enzymes. Initially synthesized from nojirimycin, DNJ was later discovered in various natural sources. Its ability to delay carbohydrate digestion has positioned it as a compound of significant interest for the management of type 2 diabetes. Beyond this, DNJ exhibits a range of other pharmacological effects, including antiviral, anti-obesity, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of DNJ and its derivatives.

Natural Sources of 1-Deoxynojirimycin

DNJ is found in a variety of plants, microorganisms, and insects. The most well-documented and richest plant source is the mulberry tree (Morus spp.).

Plant Sources

Mulberry leaves, in particular, are a significant source of DNJ. The concentration of DNJ can vary depending on the mulberry species, the age of the leaves, and the specific part of the plant. Other plant species have also been reported to contain DNJ, although typically in lower concentrations.

Table 1: Quantitative Data of 1-Deoxynojirimycin in Various Mulberry Species and Other Plants

| Plant Species | Part of Plant | DNJ Concentration (mg/g dry weight unless otherwise specified) |

| Morus alba (White Mulberry) | Trunk Bark | 3.89 |

| Morus alba | Twig Bark | 2.56 |

| Morus alba | Young Shoots | 1.96 |

| Morus alba | Root Bark | 1.88 |

| Morus alba | Young and Mature Leaves | 1.55 |

| Morus cathayana | Mature Leaves | 2.90 |

| Commelina communis (Dayflower) | Whole Plant | 0.1125% (of extract) |

| Hyacinthus orientalis (Hyacinth) | Bud | ~4.08 (mg/kg wet weight) |

| Adenophora triphylla var. japonica | - | Present |

Microbial and Other Sources

Certain bacterial strains, particularly from the genera Bacillus and Streptomyces, are known producers of DNJ. The silkworm (Bombyx mori), which feeds on mulberry leaves, also accumulates DNJ.

Table 2: 1-Deoxynojirimycin Production in Microbial Sources

| Microbial Species | DNJ Production |

| Bacillus spp. | 460–800 mg/L |

| Streptomyces spp. | 17–640 mg/L |

| Streptomyces lavendulae GC-148 | 4,200 µg/mL (in culture filtrate) |

Experimental Protocols

Extraction and Purification of 1-Deoxynojirimycin from Mulberry Leaves

This section outlines a general workflow for the extraction and purification of DNJ from mulberry leaves, combining common methodologies.

A Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: Structure, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and therapeutic research. This document details its chemical structure, analytical characterization, and its significant role as a pharmacological chaperone, particularly in the context of Gaucher disease.

Chemical Structure and Properties

This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine. Its structure mimics that of natural monosaccharides, enabling it to interact with carbohydrate-processing enzymes.

Synonyms: 2,5-Dideoxy-2,5-imino-D-glucitol, DGDP IUPAC Name: (2S,3S,4S,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol[1] Molecular Formula: C₆H₁₃NO₄[1] Molecular Weight: 163.17 g/mol [1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is fundamental for confirming the stereochemistry and connectivity of the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) in D₂O. [2]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 2.96 (dt, J = 6.2, 5.1 Hz) | 63.4 |

| H-3 | 3.82 (dd, J = 5.4, 2.9 Hz) | 80.1 |

| H-4 | 4.07 (dd, J = 5.2, 2.9 Hz) | 81.9 |

| H-5 | 3.26 (q, J = 6.1 Hz) | 67.4 |

| H-1a, H-1b, H-6a, H-6b | 3.57-3.79 (m) | 62.9, 65.0 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP). [2]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 164.0917 | 164.0917 |

Experimental Protocols

Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)[2]

A multi-step synthesis starting from L-sorbose can be employed. A key step involves the reduction of an azide precursor.

Protocol:

-

5-azido-5-deoxy-α-l-sorbopyranose (5.90 g, 28.7 mmol) is dissolved in a 1:1 mixture of H₂O/MeOH.

-

10% Pd/C (1 g) is added to the solution.

-

The mixture is subjected to a H₂ atmosphere at 4 bar for 24 hours in a Parr apparatus.

-

Post-reaction, the mixture is filtered through diatomaceous earth.

-

The catalyst is washed repeatedly with MeOH.

-

The colorless filtrate is concentrated in vacuo to yield DGDP.

Purification[2]

Purification of DGDP and its intermediates is typically achieved using silica gel column chromatography.

Protocol:

-

A silica gel column is prepared using a suitable solvent system (e.g., dichloromethane/methanol gradient).

-

The crude product is loaded onto the column.

-

The column is eluted with the solvent system, and fractions are collected.

-

Fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

-

The pure fractions are combined and concentrated to yield the purified compound.

NMR Analysis[2]

Protocol:

-

¹H and ¹³C spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in D₂O.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry Analysis[2]

Protocol:

-

High-resolution electrospray ionization (ESI) mass spectra are recorded on a Q-TOF instrument.

-

The calculated m/z for the protonated molecule [M+H]⁺ is compared with the experimentally observed value.

Biological Activity and Therapeutic Applications

This compound is a known inhibitor of glycosidases.[3][4] Its primary therapeutic interest lies in its function as a pharmacological chaperone for the enzyme glucocerebrosidase (GC), which is deficient in Gaucher disease.[1][5]

Mechanism of Action in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a misfolded and unstable GC enzyme. This results in its premature degradation in the endoplasmic reticulum (ER) and reduced levels in the lysosome, where it is needed to break down glucosylceramide.

This compound acts as a pharmacological chaperone by binding to the active site of the misfolded GC in the ER. This binding stabilizes the enzyme, allowing it to fold correctly and be trafficked to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, and the now correctly folded GC can perform its function.

The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of this compound as a pharmacological chaperone.

Efficacy Data

Studies have shown that derivatives of this compound can significantly increase GC activity in fibroblasts from Gaucher disease patients. For instance, an analog of this iminosugar at a concentration of 30 µM resulted in a 2.2-fold increase in GC activity in N370S GC fibroblasts.[1]

Conclusion

This compound is a well-characterized iminosugar with significant potential as a therapeutic agent. Its ability to act as a pharmacological chaperone for glucocerebrosidase makes it a promising candidate for the development of treatments for Gaucher disease. The detailed analytical and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of glycobiology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2,5-Anhydro-2,5-imino-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and a pharmacological chaperone candidate for Gaucher disease. Due to the limited availability of directly published spectroscopic data for the parent compound, this guide presents estimated values based on the closely related analogue, 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP), alongside detailed experimental protocols and a mechanistic pathway visualization.

Spectroscopic Data

While comprehensive, unambiguously assigned NMR and MS data for this compound are not extensively available in peer-reviewed literature, the following tables provide estimated and comparative data based on its chemical structure and the experimentally determined values for the closely related analogue, 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on the reported data for DGDP and take into account the structural differences. The proposed numbering convention is provided in the accompanying structure.

Table 1: Estimated NMR Data for this compound

| Position | Estimated ¹H Chemical Shift (δ, ppm) in D₂O | Estimated ¹³C Chemical Shift (δ, ppm) in D₂O |

| 1 | ~3.6 - 3.8 | ~63.0 |

| 2 | ~3.0 | ~64.0 |

| 3 | ~3.9 | ~80.0 |

| 4 | ~4.1 | ~82.0 |

| 5 | ~3.3 | ~68.0 |

| 6 | ~3.6 - 3.8 | ~65.0 |

Note: These are estimated values and should be confirmed by experimental data.

For comparison, the experimentally determined NMR data for the closely related 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) is presented below.[1]

Table 2: Experimental NMR Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) in D₂O [1]

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1a, 1b, 6a, 6b | 3.57 - 3.79 (m) | 62.9 |

| 2 | 2.96 (dt, J = 6.2, 5.1) | 63.4 |

| 3 | 3.82 (dd, J = 5.4, 2.9) | 80.1 |

| 4 | 4.07 (dd, J = 5.2, 2.9) | 81.9 |

| 5 | 3.26 (q, J = 6.1) | 67.4 |

| 6 | - | 65.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The theoretical exact mass for the protonated molecule ([M+H]⁺) is provided below.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| Theoretical m/z [M+H]⁺ | 164.0917 |

For comparison, the experimental HRMS data for DGDP confirms its elemental composition.[1]

Table 4: Experimental HRMS Data for 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) [1]

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₄ |

| Calculated m/z [M+H]⁺ | 164.0917 |

| Found m/z [M+H]⁺ | 164.0917 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reitz's Method

This compound can be prepared from 5-keto-D-fructose according to a method developed by Reitz and coworkers.[2] This procedure typically involves a reductive amination reaction.

Materials:

-

5-keto-D-fructose

-

Ammonia in methanol (or another ammonia source)

-

Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with Pd/C)

-

Methanol

-

Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Aqueous ammonia solution (for elution)

Procedure:

-

Dissolve 5-keto-D-fructose in methanol.

-

Add an excess of an ammonia source (e.g., a solution of ammonia in methanol). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Introduce a suitable reducing agent. If using sodium cyanoborohydride, add it portion-wise while maintaining a cool temperature. If using catalytic hydrogenation, add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction for completion using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, remove the catalyst by filtration (if applicable) and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using cation exchange chromatography. Load the aqueous solution of the residue onto the H⁺ form of the resin, wash with deionized water to remove non-basic impurities, and then elute the desired product with an aqueous ammonia solution.

-

Concentrate the fractions containing the product to yield this compound.

Caption: Synthesis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher at a constant temperature (e.g., 298 K).

-

For unambiguous signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of water and methanol, often with a small amount of formic acid to promote ionization.

Data Acquisition:

-

Perform analysis using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode.

-

Acquire the full scan mass spectrum over an appropriate m/z range to observe the protonated molecule [M+H]⁺.

-

The high-resolution capability of the TOF analyzer allows for the determination of the accurate mass and, consequently, the elemental composition.

Signaling Pathway and Mechanism of Action

In the context of Gaucher disease, this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][4] Certain mutations in the GBA1 gene lead to misfolding of GCase in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome and leading to its degradation. This compound can bind to the active site of the misfolded GCase in the ER, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, bound to the chaperone, is then trafficked through the Golgi apparatus to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, allowing the now functional GCase to perform its role in the breakdown of glucosylceramide.[4]

Caption: Mechanism of this compound as a Pharmacological Chaperone.

References

The Role of 2,5-Anhydro-2,5-imino-D-glucitol in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated piperidine alkaloid commonly known as 1-Deoxynojirimycin (DNJ), is a pivotal molecule in the field of glycobiology.[1] As a structural analog of D-glucose, where the endocyclic oxygen is replaced by a nitrogen atom, DNJ exhibits potent inhibitory activity against a range of carbohydrate-processing enzymes, particularly α-glucosidases.[2][3] This inhibitory action forms the basis of its diverse biological effects and therapeutic applications, from the management of type 2 diabetes to the treatment of lysosomal storage disorders like Gaucher disease.[1][4]

This in-depth technical guide provides a comprehensive overview of the multifaceted role of this compound in glycobiology. It delves into its mechanism of action as a glycosidase inhibitor, its impact on crucial cellular processes such as N-linked glycoprotein processing and glycosphingolipid biosynthesis, and its innovative application as a pharmacological chaperone. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Concepts in the Glycobiology of this compound

The biological activities of this compound are fundamentally linked to its ability to act as a competitive inhibitor of various glycosidases. This inhibition has significant downstream consequences on several key cellular pathways.

Inhibition of Glycosidases

As a glucose analog, this compound binds to the active site of glycosidases, mimicking the transition state of the natural substrate.[3] This binding prevents the hydrolysis of glycosidic bonds in carbohydrates. The primary targets of DNJ are α-glucosidases I and II, which are crucial enzymes in the processing of N-linked glycans in the endoplasmic reticulum.[2]

Impact on N-Linked Glycoprotein Processing

The proper folding and function of many proteins are dependent on the correct processing of their N-linked glycans. This process begins in the endoplasmic reticulum (ER) with the trimming of glucose and mannose residues from a precursor oligosaccharide. By inhibiting α-glucosidases I and II, DNJ disrupts this trimming process, leading to the accumulation of improperly folded glycoproteins.[5] This can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD), cellular mechanisms for handling misfolded proteins.[6][7]

Pharmacological Chaperone Therapy for Gaucher Disease

In the context of Gaucher disease, a lysosomal storage disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme, certain derivatives of DNJ, such as Miglustat (N-butyl-DNJ), act as pharmacological chaperones.[4][8] These molecules bind to the mutated GCase in the ER, stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the lysosome, the chaperone dissociates, allowing the partially active enzyme to carry out its function of degrading glucosylceramide.[8]

Inhibition of Glycosphingolipid Biosynthesis

Derivatives of this compound can also inhibit glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This "substrate reduction therapy" is another therapeutic approach for Gaucher disease, as it reduces the amount of glucosylceramide that needs to be degraded by the deficient GCase enzyme.[8]

Quantitative Data on the Biological Activity of this compound and its Derivatives

The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of this compound (DNJ) and its derivatives against various glycosidases, as well as their effects on cellular processes.

Table 1: Inhibitory Activity of DNJ and its Derivatives against α-Glucosidase

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | - | Competitive | [9] |

| 1-Deoxynojirimycin (DNJ) | 222.4 ± 0.50 | - | Competitive | [10] |

| Acarbose (Reference) | 822.0 ± 1.5 | - | Competitive | [10] |

| Compound 43 (N-alkyl-DNJ derivative) | 30.0 ± 0.6 | 10 | Competitive | [10] |

| Compound 40 (N-alkyl-DNJ derivative) | 160.5 ± 0.6 | 52 | Competitive | [10] |

| Compound 34 (N-alkyl-DNJ derivative) | - | 150 | Competitive | [10] |

Table 2: Pharmacological Chaperoning Effect of this compound Analogs on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts

| Compound | Concentration (µM) | Fold Increase in GCase Activity | Cell Line | Reference |

| Analog 1 | 30 | 2.2 | N370S | [11] |

| N-octyl imino-glucitol | 15-30 | 1.55 | N370S | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

N-Glycan Processing Pathway and Inhibition by DNJ

Caption: Inhibition of N-glycan processing by this compound (DNJ).

Pharmacological Chaperone Mechanism in Gaucher Disease

Caption: Mechanism of pharmacological chaperoning by DNJ analogs in Gaucher disease.

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: A typical experimental workflow for an in vitro α-glucosidase inhibition assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound or its derivatives on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (DNJ) or test compounds

-

0.1 M Potassium phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 U/mL solution of α-glucosidase in cold potassium phosphate buffer.

-

Prepare a 5 mM solution of pNPG in potassium phosphate buffer.

-

Prepare a stock solution of DNJ or test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or varying concentrations of the test compound to the respective wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[12]

-

Protocol 2: Synthesis of N-Alkylated 1-Deoxynojirimycin Derivatives

Objective: To synthesize N-alkylated derivatives of 1-deoxynojirimycin.

Materials:

-

1-Deoxynojirimycin (DNJ)

-

Appropriate alkyl bromide or aldehyde

-

Potassium carbonate (K₂CO₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous N,N-Dimethylformamide (DMF) or Methanol

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure (Direct N-Alkylation):

-

Dissolve 1-deoxynojirimycin and potassium carbonate in anhydrous DMF.

-

Add the desired alkyl bromide to the solution.

-

Stir the reaction mixture at 80°C overnight, monitoring the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.[13]

Procedure (Reductive Amination):

-

Dissolve 1-deoxynojirimycin and the desired aldehyde in methanol and cool in an ice-water bath.

-

Add sodium cyanoborohydride to the mixture and stir for 2 hours.

-

Remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield the N-alkylated product.[6]

Characterization:

-

Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess the purity using high-performance liquid chromatography (HPLC).[13]

Protocol 3: Assessment of Glycoprotein Processing Inhibition in Cultured Cells

Objective: To evaluate the effect of DNJ on the processing of N-linked glycans of a specific glycoprotein in cultured cells.

Materials:

-

Mammalian cell line expressing the glycoprotein of interest

-

Cell culture medium and supplements

-

1-Deoxynojirimycin (DNJ)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibody against the glycoprotein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

Endoglycosidase H (Endo H)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of DNJ for a specified period (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Quantify the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibody against the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Endoglycosidase H Digestion (Optional but Recommended):

-

Treat a portion of the cell lysates with Endo H according to the manufacturer's instructions. Endo H cleaves high-mannose and some hybrid N-glycans but not complex glycans.

-

Analyze the digested samples by SDS-PAGE and Western blotting as described above. Expected Results:

-

-

In DNJ-treated cells, the glycoprotein of interest will likely show a higher apparent molecular weight on the SDS-PAGE gel compared to the control, due to the presence of unprocessed, larger glycans.

-

After Endo H digestion, the glycoprotein from DNJ-treated cells will show a significant downward shift in molecular weight, confirming the presence of high-mannose glycans. The glycoprotein from control cells will show little to no shift.[3]

Conclusion

This compound and its derivatives represent a versatile class of molecules with profound implications for glycobiology and therapeutic development. Their ability to competitively inhibit key glycosidases allows for the modulation of fundamental cellular processes, including glycoprotein processing and glycosphingolipid biosynthesis. This inhibitory action has been successfully harnessed for the treatment of metabolic disorders such as type 2 diabetes and lysosomal storage diseases. The role of DNJ analogs as pharmacological chaperones in Gaucher disease exemplifies a sophisticated therapeutic strategy that corrects protein misfolding and trafficking defects.

The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. A deeper understanding of the structure-activity relationships of these iminosugars and their precise interactions with cellular machinery will undoubtedly lead to the design of more potent and selective therapeutic agents. The continued exploration of the intricate world of glycobiology, with tools like this compound, holds immense promise for addressing a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Two phosphatidylinositol 4-kinases control lysosomal delivery of the Gaucher disease enzyme, β-glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol from D-fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract